![molecular formula C13H18O5S B589140 D,L-Tosylisopropylideneglycerol-d5 CAS No. 1330076-68-0](/img/no-structure.png)
D,L-Tosylisopropylideneglycerol-d5
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Overview
Description
D,L-Tosylisopropylideneglycerol-d5, also known as TIPG-d5, is a stable labeled analogue of TIPG, a chemical compound used in organic synthesis . It is commonly used as a standard reference material in mass spectrometry, NMR spectroscopy, and other analytical techniques . Its molecular formula is C12H16D5O4S, and it has a molecular weight of 292.43 g/mol .
Synthesis Analysis
In organic synthesis, TIPG-d5 is used as a reactant and intermediate in the preparation of other compounds . It is also used as a solvent for reactions involving sensitive or unstable compounds .Molecular Structure Analysis
The structure of TIPG-d5 consists of a glycerol backbone with a tosyl protecting group and an isopropylidene group . The deuterium atoms present in the compound make it a valuable tool for isotopic labeling experiments .Chemical Reactions Analysis
TIPG-d5 is used in various chemical reactions due to its stability and solubility . It is particularly useful in reactions involving sensitive or unstable compounds, where it acts as a solvent .Physical And Chemical Properties Analysis
TIPG-d5 is a stable compound with a wide range of applications in organic synthesis and analytical chemistry . Its stability, solubility, and isotopic labeling properties make it a valuable tool for researchers in these fields .Scientific Research Applications
Triacylglycerol Biosynthesis :
- D,L-Tosylisopropylideneglycerol-d5 plays a role in the study of triacylglycerols (TGs) biosynthesis. TGs are major storage molecules of metabolic energy and are involved in several human diseases, including obesity and diabetes. DGAT enzymes, which are crucial for TG synthesis, have been studied using molecular tools like D,L-Tosylisopropylideneglycerol-d5 to better understand their functions (Yen et al., 2008).
Role in Hepatic Functions :
- This compound is instrumental in research differentiating the hepatic functions of DGAT1 and DGAT2 enzymes. Studies using D,L-Tosylisopropylideneglycerol-d5 have demonstrated distinct roles for these enzymes in hepatic triglyceride synthesis and VLDL triglyceride secretion (Qi et al., 2012).
Study of Bioaccumulation :
- Research on bioaccumulation, particularly in the context of substances like decamethylpentacyclosiloxane (D5), utilizes D,L-Tosylisopropylideneglycerol-d5 to understand the biotransformation rates in fish and mammals. This helps in assessing the environmental impact and bioaccumulation tendencies of various substances (Gobas et al., 2015).
Obesity and Metabolic Diseases :
- D,L-Tosylisopropylideneglycerol-d5 is used in studies exploring obesity resistance and mechanisms of triglyceride synthesis. Mice lacking DGAT, a key enzyme in triglyceride synthesis studied through this compound, show lean characteristics and resistance to diet-induced obesity, providing insights into potential therapeutic targets for obesity and metabolic diseases (Smith et al., 2000).
Molecular Biology and Biochemistry of DGAT :
- The compound aids in understanding the molecular biology and biochemistry of acyl-CoA:diacylglycerol acyltransferase (DGAT), an enzyme involved in triacylglycerol (TG) synthesis. This research is crucial for developing therapeutic applications and understanding the role of DGAT in lipid metabolism (Liu et al., 2012).
Skin and Fur Physiology :
- Studies involving D,L-Tosylisopropylideneglycerol-d5 have revealed its importance in research on skin and fur physiology. DGAT1 deficiency, researched using this compound, leads to significant changes in lipid metabolism in the skin, affecting fur and sebaceous gland physiology (Chen et al., 2002).
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for D,L-Tosylisopropylideneglycerol-d5 involves the protection of glycerol with a tosyl group, followed by the formation of an isopropylidene group and deprotection of the tosyl group. The deuterium labeling is achieved by using deuterated reagents in the synthesis.", "Starting Materials": [ "Glycerol", "Tosyl chloride", "Triethylamine", "Isopropylidene chloride-d5", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Glycerol is reacted with tosyl chloride and triethylamine in methanol to form D,L-Tosylglycerol.", "Step 2: D,L-Tosylglycerol is reacted with isopropylidene chloride-d5 in methanol to form D,L-Tosylisopropylideneglycerol-d5.", "Step 3: D,L-Tosylisopropylideneglycerol-d5 is deprotected by reacting with sodium bicarbonate in water to form D,L-Tosylisopropylidene-d5-glycerol.", "Step 4: D,L-Tosylisopropylidene-d5-glycerol is deprotected again by reacting with sodium bicarbonate in water to form D,L-Tosyl-d5-glycerol.", "Step 5: D,L-Tosyl-d5-glycerol is deprotected one final time by reacting with sodium bicarbonate in water to form D,L-Tosylisopropylideneglycerol-d5." ] } | |
CAS RN |
1330076-68-0 |
Product Name |
D,L-Tosylisopropylideneglycerol-d5 |
Molecular Formula |
C13H18O5S |
Molecular Weight |
291.373 |
IUPAC Name |
[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/i8D2,9D2,11D |
InChI Key |
SRKDUHUULIWXFT-QJHRKUAUSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C |
synonyms |
2,2-Dimethyl-1,3-dioxolane-4-methanol 4-(4-Methylbenzenesulfonate)-d5; 2,2-Dimethyl-1,3-dioxolane-4-methanol p-Toluenesulfonate-d5; (+/-)-1,2-(Isopropylidene)glycerol 3-(p-Toluenesulfonate)-d5; 1,2-Isopropylidenedioxy-3-tosyloxypropane-d5; Solketal T |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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